A Deep Dive into the Spectral Landscape of 6-cyclobutylpyridazin-3(2H)-one: A Technical Guide for Researchers
A Deep Dive into the Spectral Landscape of 6-cyclobutylpyridazin-3(2H)-one: A Technical Guide for Researchers
This technical guide provides a comprehensive exploration of the spectral analysis of 6-cyclobutylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are recognized for their diverse biological activities, including cardiovascular, antihypertensive, and antimicrobial properties.[1][2] A thorough understanding of the spectral characteristics of 6-cyclobutylpyridazin-3(2H)-one is paramount for its unambiguous identification, purity assessment, and structural elucidation during the research and development process.[3]
Due to a notable scarcity of publicly available experimental spectral data for 6-cyclobutylpyridazin-3(2H)-one, this guide will leverage predictive methodologies and comparative analysis with structurally similar pyridazinone analogs. By examining the spectral data of related compounds, we can deduce the expected spectroscopic features of the target molecule, providing a robust framework for researchers in this field.[4]
The Structural Rationale: Predicting Spectroscopic Behavior
The unique structural arrangement of 6-cyclobutylpyridazin-3(2H)-one, featuring a pyridazinone core, a cyclobutyl substituent, and the potential for tautomerism, dictates its interaction with electromagnetic radiation. Each spectroscopic technique provides a unique window into this molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 6-cyclobutylpyridazin-3(2H)-one is expected to reveal distinct signals for the protons of the pyridazinone ring and the cyclobutyl group.
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Pyridazinone Ring Protons: The protons on the pyridazinone ring (H-4 and H-5) are anticipated to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group.
-
Cyclobutyl Protons: The cyclobutyl protons will present a more complex pattern of multiplets in the aliphatic region of the spectrum. The methine proton (α to the ring) will likely be the most downfield of this group.
-
NH Proton: The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for 6-cyclobutylpyridazin-3(2H)-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | Broad Singlet | 1H | N-H |
| ~ 7.3 - 7.5 | Doublet | 1H | H-4 (Pyridazine ring) |
| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (Pyridazine ring) |
| ~ 3.0 - 3.3 | Multiplet | 1H | CH (Cyclobutyl, α to ring) |
| ~ 1.8 - 2.4 | Multiplet | 6H | CH₂ (Cyclobutyl) |
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum will provide complementary information, identifying all non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C=O) of the pyridazinone ring is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm.[5]
-
Pyridazinone Ring Carbons: The olefinic carbons of the pyridazinone ring will appear in the downfield region, influenced by the nitrogen atoms.
-
Cyclobutyl Carbons: The carbons of the cyclobutyl ring will resonate in the aliphatic region of the spectrum. The methine carbon attached to the pyridazinone ring will be the most downfield among the cyclobutyl carbons. The strained nature of the cyclopropane ring can lead to unusual chemical shifts, sometimes even negative values, though this is less common for cyclobutane.[6]
Table 2: Predicted ¹³C NMR Spectral Data for 6-cyclobutylpyridazin-3(2H)-one
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O |
| ~ 145 | C-6 |
| ~ 135 | C-4 |
| ~ 130 | C-5 |
| ~ 35 | CH (Cyclobutyl) |
| ~ 25 | CH₂ (Cyclobutyl) |
| ~ 18 | CH₂ (Cyclobutyl) |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like N-H.
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[7] Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for NMR spectral analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of 6-cyclobutylpyridazin-3(2H)-one is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyridazinone and cyclobutyl moieties. Common fragmentation pathways may include the loss of the cyclobutyl group or cleavage of the pyridazinone ring. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.[8]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Expected IR Spectrum
The IR spectrum of 6-cyclobutylpyridazin-3(2H)-one will be characterized by absorption bands corresponding to its key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration.
-
C-H Stretches: Absorption bands for the sp² C-H stretching of the pyridazinone ring will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the cyclobutyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pyridazinone ring.[10]
-
C=C and C=N Stretches: Absorption bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the aromatic ring.
Table 3: Predicted IR Absorption Bands for 6-cyclobutylpyridazin-3(2H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad, Medium | N-H Stretch |
| > 3000 | Medium | sp² C-H Stretch |
| < 3000 | Medium-Strong | sp³ C-H Stretch |
| 1650-1680 | Strong, Sharp | C=O Stretch |
| 1400-1600 | Medium-Strong | C=C and C=N Stretches |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet or a Nujol mull for solids.[9]
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: A simplified workflow for IR spectral analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Expected UV-Vis Spectrum
The pyridazinone ring in 6-cyclobutylpyridazin-3(2H)-one contains a conjugated system of double bonds, which is expected to give rise to absorption bands in the UV region. Typically, π → π* and n → π* transitions are observed for such systems. The exact position and intensity of the absorption maxima (λ_max) will depend on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals.[11][12] For similar aromatic heterocyclic systems, absorption bands are often observed in the range of 200-400 nm.[13]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam spectrophotometer. A solvent blank should be run first to establish a baseline.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.
Conclusion: A Predictive Framework for Structural Confirmation
While direct experimental data for 6-cyclobutylpyridazin-3(2H)-one remains elusive in the public domain, this guide provides a comprehensive and scientifically grounded framework for its spectral analysis. By leveraging the principles of spectroscopy and drawing parallels with structurally related pyridazinone derivatives, researchers can confidently predict and interpret the NMR, MS, IR, and UV-Vis spectra of this target compound. The detailed experimental protocols and expected spectral data presented herein serve as a valuable resource for the synthesis, characterization, and quality control of 6-cyclobutylpyridazin-3(2H)-one and other novel pyridazinone analogs in the pursuit of new therapeutic agents.
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